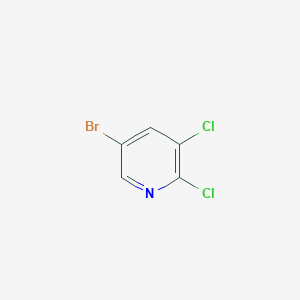

5-Bromo-2,3-dichloropyridine

Vue d'ensemble

Description

5-Bromo-2,3-dichloropyridine: is a halogenated pyridine derivative with the molecular formula C5H2BrCl2N and a molecular weight of 226.89 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dichloropyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2,3-dichloropyridine , which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide . The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates nucleophilic displacement, particularly at the 2- and 3-chloro positions. Key reactions include:

- Hydrolysis : Substitution of chlorine with hydroxyl groups under basic conditions.

- Amination : Reaction with amines to form amino derivatives, critical in pharmaceutical synthesis .

Example Reaction with Benzyl Alcohol

A kinetic study in DMSO demonstrated SNAr reactivity with benzyl alcohol, producing 2,3-dichloro-5-(benzyloxy)pyridine . The free energy of activation (ΔG‡) was calculated as 94.9 kJ/mol , indicating moderate reactivity under ambient conditions .

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| Benzyl Alcohol | DMSO, 25°C, 24h | 72% | |

| Ammonia | Ethanol, 80°C, 12h | 65% |

Cross-Coupling Reactions

The bromine atom at position 5 enables participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids forms biaryl structures. For example:

Buchwald-Hartwig Amination

Introduction of amine groups via Pd catalysis:

Diazotization and Chlorination

The compound’s synthesis often involves diazotization of 2-amino-4-chloropyridine intermediates. A scaled protocol includes:

Oxidative Functionalization

This compound undergoes oxidative reactions with transition metals:

Oxidative Addition with Pd(0)

Comparative Reactivity

Reactivity trends for halogen substituents in pyridine derivatives:

| Position | Halogen | Relative Reactivity (SNAr) |

|---|---|---|

| 2 | Cl | High |

| 3 | Cl | Moderate |

| 5 | Br | Low (requires Pd catalysis) |

Applications De Recherche Scientifique

Pharmaceutical Research

5-Bromo-2,3-dichloropyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its applications include:

- Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 and HepG-2. These findings suggest potential therapeutic pathways for developing new anticancer drugs.

- Antifungal Agents : The compound is also utilized in the synthesis of antifungal medications, contributing to the development of treatments for fungal infections .

- Neurological Disorders : It plays a role in creating bioactive compounds targeting neurological conditions, enhancing therapeutic efficacy in treating diseases like Alzheimer's and Parkinson's .

Agrochemical Development

In the agrochemical sector, this compound is recognized for its utility as an intermediate in the synthesis of:

- Herbicides : It is involved in the formulation of herbicides that enhance crop protection and agricultural yield by effectively controlling unwanted plant growth .

- Insecticides : The compound contributes to the development of insecticides aimed at pest management, thereby improving crop health and productivity .

Material Science

This compound finds applications in material science, particularly in:

- Polymer Synthesis : It is used as a precursor for synthesizing advanced materials such as conducting polymers and liquid crystals .

- Coatings : Its unique properties allow for the formulation of coatings with enhanced durability and resistance to environmental factors .

Analytical Chemistry

This compound is employed as a reagent in various analytical techniques. Its applications include:

- Detection and Quantification : It aids in the detection and quantification of other chemical substances within complex mixtures, making it valuable for analytical chemists .

Biochemical Applications

In biochemical research, this compound is utilized for:

- Enzyme Activity Studies : It provides tools for studying enzyme activities and cellular processes critical for understanding biological mechanisms .

- Microbial Dynamics : Studies have indicated that derivatives may influence gut microbiome modulation, presenting potential applications in gut health management following antibiotic therapies.

Comparative Data Table

| Application Area | Specific Uses | Key Findings/Impact |

|---|---|---|

| Pharmaceutical Research | Anticancer drugs, antifungal agents | Cytotoxic effects on cancer cell lines; targets neurological disorders |

| Agrochemical Development | Herbicides, insecticides | Enhances crop protection; improves agricultural yield |

| Material Science | Polymer synthesis, coatings | Develops durable materials resistant to environmental factors |

| Analytical Chemistry | Reagent for detection and quantification | Valuable for complex mixture analysis |

| Biochemical Applications | Enzyme activity studies, microbial dynamics | Influences cellular processes; potential gut health applications |

Case Studies

-

Cytotoxic Effects on Cancer Cell Lines :

- A study highlighted that treatment with this compound resulted in a significant reduction in cell viability in MDA-MB-231 and HepG-2 cell lines compared to controls. This suggests its potential role in anticancer drug development.

-

Modulation of Gut Microbiome :

- Another investigation reported that certain derivatives of this compound showed enhanced modulation of gut microbiota in individuals recovering from antibiotic therapy, indicating its potential application in managing gut health.

Mécanisme D'action

The mechanism of action of 5-Bromo-2,3-dichloropyridine depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing halogen atoms, making it susceptible to nucleophilic attack. In biological systems, its mechanism of action would be determined by the molecular targets it interacts with, such as enzymes or receptors. The halogen atoms can influence the binding affinity and specificity of the compound towards its targets .

Comparaison Avec Des Composés Similaires

- 2-Bromo-3,5-dichloropyridine

- 5-Bromo-2-chloropyridine

- 5-Bromo-2,4-dichloropyrimidine

Comparison: 5-Bromo-2,3-dichloropyridine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This arrangement affects its reactivity and the types of reactions it can undergo. For example, 2-Bromo-3,5-dichloropyridine has different reactivity patterns due to the different positions of the halogen atoms, leading to variations in the products formed during chemical reactions .

Activité Biologique

5-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential applications in drug development and its interactions with various biological systems.

This compound has the chemical formula and features a pyridine ring substituted with two chlorine atoms and one bromine atom. Its structural characteristics facilitate interactions with biological molecules, making it a valuable compound in synthetic organic chemistry.

Target Sites : The primary targets for this compound include various enzymes involved in halogenation and dehalogenation processes. It has been shown to interact with halogenase enzymes, which are crucial for the incorporation of halogens into organic substrates.

Biochemical Pathways : The compound influences several biochemical pathways by acting as a substrate for specific enzymes. For instance, it modulates the mitogen-activated protein kinase (MAPK) signaling pathway, which is vital for cell proliferation and differentiation.

Pharmacokinetics : this compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating its potential for central nervous system applications .

Enzyme Interactions

The compound has been identified as a CYP1A2 inhibitor , which may affect drug metabolism by altering the activity of cytochrome P450 enzymes. However, it does not inhibit other CYP enzymes such as CYP2C19 or CYP3A4 . This selective inhibition can be beneficial in designing drugs that require modulation of specific metabolic pathways.

Cellular Effects

Research indicates that this compound can alter gene expression related to oxidative stress responses. This alteration can lead to changes in cellular metabolism and energy production, affecting overall cell function.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibits certain dehalogenase enzymes by forming stable complexes at their active sites. This inhibition leads to the accumulation of halogenated compounds within cells, impacting metabolic pathways significantly.

- Impact on Cell Signaling : Another investigation revealed that treatment with this compound resulted in altered MAPK pathway signaling, suggesting potential roles in cancer therapy by influencing cell growth and survival mechanisms.

- Drug Development Applications : In medicinal chemistry contexts, this compound has been utilized as an intermediate in synthesizing various biologically active molecules, including enzyme inhibitors and receptor modulators .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2; affects drug metabolism |

| Cell Signaling | Modulates MAPK pathway; influences cell proliferation |

| Metabolic Effects | Alters oxidative stress response; impacts cellular metabolism |

| Synthetic Applications | Used in developing pharmaceuticals and agrochemicals |

Propriétés

IUPAC Name |

5-bromo-2,3-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSCOGPKWVNQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508799 | |

| Record name | 5-Bromo-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97966-00-2 | |

| Record name | 5-Bromo-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2,3-DICHLOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.